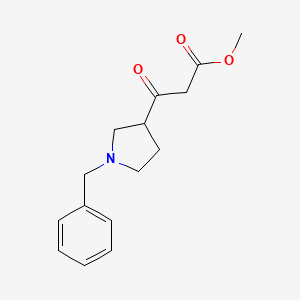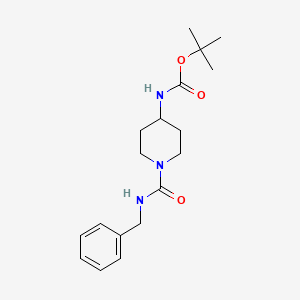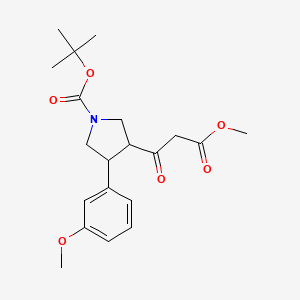![molecular formula C23H28N4O2 B1391789 Tert-Butyl-4-[3-(Benzylamino)-2-cyanophenyl]piperazin-1-carboxylat CAS No. 1242268-05-8](/img/structure/B1391789.png)
Tert-Butyl-4-[3-(Benzylamino)-2-cyanophenyl]piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is a compound with the CAS Number: 1242268-05-8 . It has a molecular weight of 392.5 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound has a melting point of 166 - 168 . It is solid in its physical form .Wissenschaftliche Forschungsanwendungen
Antibakterielle Forschung
Diese Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit zu anderen Piperazinderivaten, die auf antibakterielle Aktivitäten gegen verschiedene Bakterienstämme untersucht wurden, potenzielle Anwendungen in der antibakteriellen Forschung haben .
Medizinische Chemie
Aufgrund ihrer komplexen Struktur könnte sie als Gerüst für die Synthese biologisch aktiver Moleküle dienen, was möglicherweise zur Entwicklung neuer Arzneimittel führt .
Organische Synthese
Die tert-Butylgruppe und der Piperazinrest deuten darauf hin, dass diese Verbindung als Zwischenprodukt in organischen Syntheseprozessen zur Herstellung komplexerer Moleküle verwendet werden könnte .
Neuropharmakologie
Verbindungen mit ähnlichen Strukturen sind dafür bekannt, Proteine zu regulieren, die an neurologischen Funktionen beteiligt sind, was bedeutet, dass diese Verbindung auf ihre Auswirkungen auf neuronale Bahnen oder Störungen untersucht werden könnte .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Based on its structural similarity to other compounds, it may selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This interaction could lead to changes in cellular signaling and function.
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
Based on its potential interaction with voltage-gated sodium channels and crmp2, it might influence neuronal signaling and other cellular functions .
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation.
Cellular Effects
The effects of Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events . Additionally, it can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function . Long-term studies have shown that its effects on cellular function can persist, although the exact nature of these effects can depend on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate can vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects can also be observed at high doses, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.
Transport and Distribution
Within cells and tissues, Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function within the cell.
Subcellular Localization
The subcellular localization of Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular function.
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVRDLGJYQOKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130141 | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-05-8 | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)








![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)


